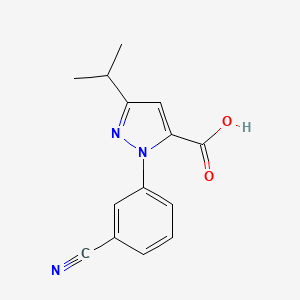
1-(3-cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid
Cat. No. B8638074
M. Wt: 255.27 g/mol
InChI Key: FDNVRYRPZOYTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188113B2
Procedure details


3-Cyanophenylboronic acid (0.4 g, 2.74 mmol), was reacted with Example B38 (0.5 g, 2.74 mmol) in the presence of copper (II) acetate (0.5 g, 2.74 mmol) at 80° C. for 3 hours in pyridine (3.5 ml) to provide ethyl 1-(3-cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate (0.18 g, 24% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.06 (m, 1H), 7.92 (m, 1H), 7.83 (m, 1H), 7.69 (m, 1H), 7.02 (s, 1H), 4.20 (q, J=6 Hz, 1H), 3.00 (m, 1H), 1.26 (d, J=6 Hz, 6H), 1.20 (t, J=6 Hz, 3H); MS (ESI) m/z: 284.2 (M+H+). Hydrolysis of the ester with lithium hydroxide monohydrate provided 1-(3-cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid in 94% yield. 1H NMR (400 MHz, DMSO-d6): δ 8.02 (m, 1H), 7.89 (m, 1H), 7.83 (m, 1H), 7.67 (m, 1H), 6.97 (s, 1H), 3.00 (m, 1H), 1.26 (q, J=6 Hz, 6H); MS (ESI) m/z: 256.0 (M+H+).
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([N:9]2[C:13]([C:14]([O:16]CC)=[O:15])=[CH:12][C:11]([CH:19]([CH3:21])[CH3:20])=[N:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2].O.[OH-].[Li+]>>[C:1]([C:3]1[CH:4]=[C:5]([N:9]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]([CH:19]([CH3:21])[CH3:20])=[N:10]2)[CH:6]=[CH:7][CH:8]=1)#[N:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)N1N=C(C=C1C(=O)OCC)C(C)C
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)N1N=C(C=C1C(=O)O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
